molecular formula C9H20N2 B14371982 N-Cyclopentyl-1,4-butanediamine CAS No. 90853-11-5

N-Cyclopentyl-1,4-butanediamine

Cat. No.: B14371982
CAS No.: 90853-11-5
M. Wt: 156.27 g/mol
InChI Key: DBOGQEAEUIUOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-1,4-butanediamine is a diamine derivative featuring a cyclopentyl group attached to the nitrogen atom of a 1,4-butanediamine backbone. These compounds are critical intermediates in organic synthesis, particularly for drug development, peptoid design, and nanoparticle functionalization . The primary amine groups in 1,4-butanediamine derivatives enable conjugation with carboxylic acids, epoxides, and other electrophilic moieties, making them versatile linkers in bioconjugation and materials science .

Properties

CAS No.

90853-11-5

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N'-cyclopentylbutane-1,4-diamine

InChI

InChI=1S/C9H20N2/c10-7-3-4-8-11-9-5-1-2-6-9/h9,11H,1-8,10H2

InChI Key

DBOGQEAEUIUOBK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-1,4-butanediamine typically involves the reaction of cyclopentylamine with 1,4-dibromobutane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclopentylamine attacks the bromine atoms of 1,4-dibromobutane, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound can involve biocatalytic processes. For example, the biocatalytic production of N-protected precursors of 1,4-butanediamine, followed by deprotection, can yield the desired compound . This method is advantageous due to its potential for scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-1,4-butanediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, and thiolates can be used under basic conditions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-Cyclopentyl-1,4-butanediamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-1,4-butanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-Cyclopentyl-1,4-butanediamine with key analogues based on molecular weight, substituents, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound C₉H₂₀N₂ 156.27 (calc.) Cyclopentyl (N-terminal) Hypothesized use in drug delivery and enzyme inhibition (inferred from analogues)
N-Boc-1,4-butanediamine C₉H₂₀N₂O₂ 188.27 Boc (tert-butoxycarbonyl) Intermediate in peptide/peptoid synthesis; used in folic acid conjugates
N,N′-Dimethyl-1,4-butanediamine C₆H₁₆N₂ 116.21 Methyl (both N-terminals) Pharmaceutical intermediate; air-sensitive
N,N′-Dipropyl-1,4-butanediamine C₁₀H₂₄N₂ 172.32 Propyl (both N-terminals) Potential polyamine oxidase inhibitor (similar to putrescine derivatives)
N,N-Diethyl-1,4-butanediamine C₈H₂₀N₂ 144.26 Ethyl (both N-terminals) Pharmaceutical intermediate; moisture-sensitive

Key Research Findings

Polyamine Oxidase Inhibition : N-Alkyl-1,4-butanediamine derivatives (e.g., dipropyl) mimic natural polyamines like spermine, competitively inhibiting PAO and modulating intracellular polyamine levels .

Peptoid Design : N-Boc-1,4-butanediamine serves as a positively charged residue in peptoid sequences, influencing interfacial properties in antifouling materials .

Emulsifier Development : GO-NNDB, a graphene oxide emulsifier modified with N,N-dimethyl-1,4-butanediamine, stabilizes Pickering emulsions via amine-epoxide ring-opening reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.